An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a key chemical intermediate in the pharmaceutical industry. The document details its core physicochemical properties, provides an illustrative synthesis protocol, and explores its significant role as a structural component in the development of advanced therapeutic agents, including Very Late Antigen-4 (VLA-4) antagonists and Janus Kinase (JAK) inhibitors. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering structured data and procedural insights to support further research and application.
Core Properties and Characteristics
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic compound featuring a cyclohexane ring with both a carboxylic acid and a hydroxymethyl group in a trans configuration. This specific stereochemistry is often crucial for the efficacy and safety of the final drug products it is used to synthesize.
Physicochemical Properties
The key physical and chemical properties of the compound are summarized below. These values are compiled from various sources and may include predicted data.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Melting Point | 141 °C | |
| Boiling Point | 316.6 ± 15.0 °C (Predicted) | |
| Density | 1.152 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in Methanol | |
| Physical Form | Powder to crystal | |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 66185-74-8 | [1][2] |
| IUPAC Name | trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1] |
| InChI Key | VQMIUUBKKPIDBN-LJGSYFOKSA-N | [2] |
| Synonyms | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | [1] |
Synthesis and Experimental Protocols
Illustrative Experimental Protocol: Synthesis via Reduction
This protocol describes a general method for producing a trans-4-(hydroxymethyl)cyclohexane derivative from a trans-4-carboxycyclohexane precursor, which illustrates the core chemical transformation.
Objective: To reduce the carboxylic acid moiety of a cyclohexane derivative to a hydroxymethyl group.
Materials:
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Starting Material: A trans-4-substituted cyclohexanecarboxylic acid derivative
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Reducing Agent: e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
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Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)
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Quenching solution: Water, followed by a dilute acid (e.g., 1M HCl)
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Extraction solvent: Ethyl acetate
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Drying agent: Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Preparation: A reaction flask is dried and filled with an inert atmosphere (e.g., nitrogen or argon). The starting carboxylic acid derivative is dissolved in the anhydrous solvent (THF or diethyl ether).
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Reduction: The solution is cooled in an ice bath (0 °C). The reducing agent (e.g., LiAlH₄) is added portion-wise with careful stirring. The reaction is highly exothermic and produces hydrogen gas, requiring caution.
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Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Quenching: The reaction is carefully quenched by slowly adding water, followed by a dilute aqueous acid solution to neutralize the mixture and dissolve the aluminum salts.
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Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.
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Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure trans-4-(hydroxymethyl)cyclohexanecarboxylic acid derivative.
Below is a conceptual workflow for this synthetic transformation.
Biological and Pharmacological Relevance
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid does not appear to have significant intrinsic biological activity. Instead, its importance lies in its role as a key structural scaffold and intermediate in the synthesis of complex, pharmacologically active molecules. The rigid, chair-like conformation of the cyclohexane ring and the specific trans orientation of its functional groups allow it to serve as a linker that correctly orients other pharmacophores for optimal interaction with biological targets.
Intermediate for VLA-4 Antagonists
Very Late Antigen-4 (VLA-4, or integrin α₄β₁) is a crucial cell adhesion molecule involved in inflammatory responses. Antagonists of VLA-4 are investigated for treating autoimmune diseases like asthma and multiple sclerosis. Several potent and orally active VLA-4 antagonists utilize the trans-4-substituted cyclohexanecarboxylic acid moiety as a core structural element.[3][4] In these molecules, the cyclohexanecarboxylic acid part often serves as the binding group that interacts with the target protein, while the hydroxymethyl position (or a derivative thereof) acts as an attachment point for other complex chemical groups that enhance potency and improve pharmacokinetic profiles.[4][5]
Precursor for Janus Kinase (JAK) Inhibitors
The Janus Kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune cell function and inflammation.[6] Inhibitors of JAKs are used to treat rheumatoid arthritis and other autoimmune disorders. Derivatives of trans-4-aminocyclohexanecarboxylic acid, which can be synthesized from precursors like trans-4-(hydroxymethyl)cyclohexanecarboxylic acid, are used as intermediates in the synthesis of certain JAK inhibitors.[7][8][9] The cyclohexane ring provides a robust, non-aromatic scaffold for building these complex inhibitors.
The following diagram illustrates the logical relationship of this compound as a building block in drug development.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is classified with the following hazards:
Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry place, sealed from moisture.[2]
Conclusion
trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a valuable and versatile chemical intermediate whose primary significance is derived from its application in pharmaceutical synthesis. While it lacks notable intrinsic pharmacological activity, its defined stereochemistry and bifunctional nature make it an indispensable building block for constructing complex drug molecules. Its incorporation into VLA-4 antagonists and precursors for JAK inhibitors highlights its importance in developing treatments for inflammatory and autoimmune diseases. This guide provides the foundational technical data necessary for scientists and researchers to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid | 66185-74-8 [sigmaaldrich.com]
- 3. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]
- 7. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
